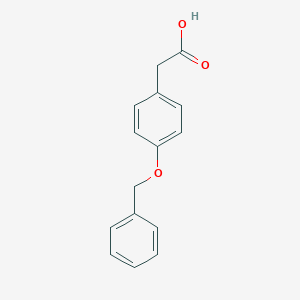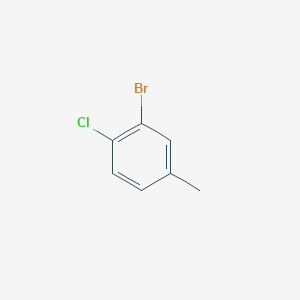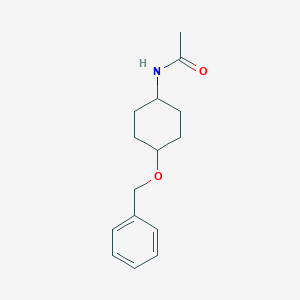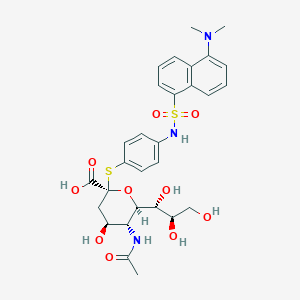
Dansyl-apta-ner
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-apta-ner is a complex organic compound that combines a dansyl group, an aminophenylthio group, and a neuraminic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-apta-ner typically involves multiple steps:
Dansylation: The dansyl group is introduced to the aminophenylthio moiety through a reaction with dansyl chloride in the presence of a base such as triethylamine.
Thioether Formation: The aminophenylthio group is then linked to the neuraminic acid derivative via a thioether bond. This step often requires a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Acetylation: The final step involves acetylation of the neuraminic acid derivative using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dansyl-apta-ner can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The acetyl groups can be substituted with other acyl groups using acyl chlorides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Acyl chlorides, triethylamine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various acylated derivatives.
Scientific Research Applications
Dansyl-apta-ner has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of glycoproteins to study cell surface interactions and glycosylation patterns.
Medicine: Potential use in diagnostic assays for detecting specific glycoproteins or pathogens.
Industry: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of Dansyl-apta-ner involves its ability to bind to specific molecular targets, such as glycoproteins, through its neuraminic acid moiety. The dansyl group provides a fluorescent signal, allowing for the visualization and tracking of these interactions. The compound’s effects are mediated through pathways involving cell surface receptors and glycosylation processes.
Comparison with Similar Compounds
Similar Compounds
2-(N-Dansyl-4-aminophenylthio)-N-acetylneuraminic acid: Lacks the 9-O-acetyl group, which may affect its binding affinity and specificity.
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-methylneuraminic acid: Contains a methyl group instead of an acetyl group at the 9-O position, potentially altering its chemical properties and interactions.
Uniqueness
Dansyl-apta-ner is unique due to its specific combination of functional groups, which confer distinct fluorescent properties and binding capabilities. This makes it particularly useful for applications requiring precise molecular labeling and tracking.
Properties
CAS No. |
141303-70-0 |
|---|---|
Molecular Formula |
C29H35N3O10S2 |
Molecular Weight |
649.7 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]sulfanyl-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C29H35N3O10S2/c1-16(34)30-25-22(35)14-29(28(38)39,42-27(25)26(37)23(36)15-33)43-18-12-10-17(11-13-18)31-44(40,41)24-9-5-6-19-20(24)7-4-8-21(19)32(2)3/h4-13,22-23,25-27,31,33,35-37H,14-15H2,1-3H3,(H,30,34)(H,38,39)/t22-,23+,25+,26+,27+,29-/m0/s1 |
InChI Key |
YRNBBVVAZPSEKQ-DWHFJZGISA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
Key on ui other cas no. |
141303-70-0 |
Synonyms |
2-(N-dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid dansyl-APTA-NER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


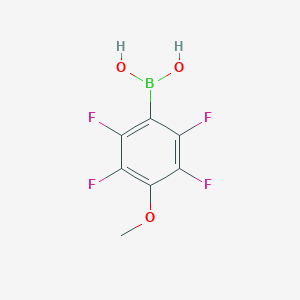
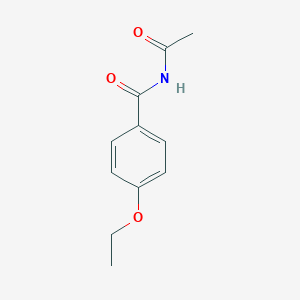
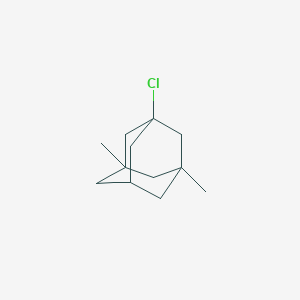
![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)
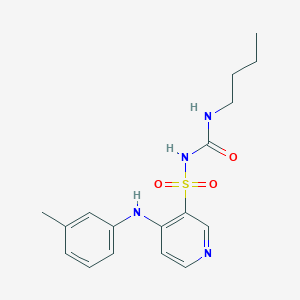
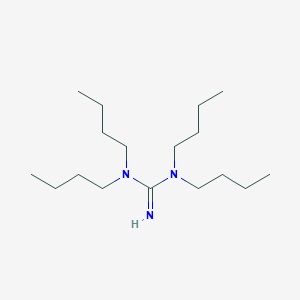
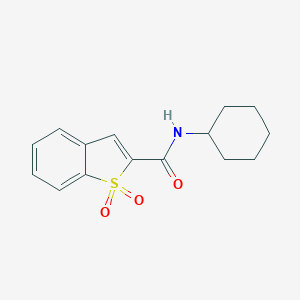

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)

